molecular formula C17H18N6O6 B582710 Dinitrodenafil CAS No. 1797103-21-9

Dinitrodenafil

Cat. No.: B582710
CAS No.: 1797103-21-9
M. Wt: 402.367
InChI Key: DAJHVHLPYQMYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dinitrodenafil typically involves the nitration of sildenafilThe nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration step is carefully monitored to avoid over-nitration and to ensure the selective formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Dinitrodenafil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dinitrodenafil has several scientific research applications, including:

Mechanism of Action

Dinitrodenafil exerts its effects by inhibiting phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, this compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow to certain tissues, such as the corpus cavernosum in the penis. This mechanism is similar to that of sildenafil, but the presence of nitro groups may influence its potency and selectivity .

Comparison with Similar Compounds

Uniqueness of Dinitrodenafil: this compound is unique due to the presence of two nitro groups on the phenyl ring, which may alter its pharmacokinetic and pharmacodynamic properties compared to other phosphodiesterase type 5 inhibitors. These structural differences can influence its potency, selectivity, and potential side effects, making it a compound of interest for further research and development .

Biological Activity

Dinitrodenafil is a synthetic compound that shares structural similarities with sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C_{18}H_{18}N_{4}O_{4} and a molecular weight of 402.36 g/mol. Its unique structure includes two nitro groups attached to a phenyl ring, which distinguishes it from sildenafil and may enhance its pharmacological efficacy . The presence of these nitro groups is significant as they influence the compound's interaction with biological targets.

This compound primarily acts as a phosphodiesterase type 5 inhibitor. By inhibiting PDE5, it increases the levels of cyclic guanosine monophosphate (cGMP) in vascular tissues. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis, which is crucial for achieving and maintaining an erection . This mechanism is similar to that of sildenafil but may be more potent due to the dual nitro substitution.

Vascular Effects

Studies indicate that this compound's ability to enhance cGMP levels could have broader implications beyond erectile dysfunction. It may also play a role in treating conditions related to vascular health, such as pulmonary hypertension . The compound's vasodilatory effects are attributed to its ability to relax smooth muscle cells in blood vessels.

Comparative Analysis with Other PDE5 Inhibitors

The following table compares this compound with other known PDE5 inhibitors:

Compound NameStructure/FeaturesUnique Aspects
SildenafilContains one nitro group; used for erectile dysfunctionFirst marketed PDE5 inhibitor
TadalafilDifferent chemical structure; longer half-lifeUsed for erectile dysfunction and pulmonary hypertension
VardenafilSimilar mechanism; slight structural differencesRapid onset of action compared to sildenafil
AvanafilNewer compound; selective for PDE5Fastest onset among PDE5 inhibitors
This compound Two nitro groups; potential for enhanced potencyUnique dual nitro substitution

The dual nitro substitution in this compound suggests it may exhibit enhanced efficacy or altered pharmacokinetics compared to these other compounds .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance, studies assessing its effects on smooth muscle cells have shown that it effectively increases cGMP levels, leading to enhanced relaxation responses .

Animal Models

In animal studies, this compound has been shown to improve erectile function significantly compared to control groups. These findings support its potential use as a therapeutic agent for erectile dysfunction and other vascular-related conditions .

Properties

IUPAC Name

5-(2-ethoxy-3,5-dinitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6/c1-4-6-11-13-14(21(3)20-11)17(24)19-16(18-13)10-7-9(22(25)26)8-12(23(27)28)15(10)29-5-2/h7-8H,4-6H2,1-3H3,(H,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJHVHLPYQMYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797103-21-9
Record name Dinitrodenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797103219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DINITRODENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2403OSR3WF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.